molecular formula C31H28N6O3S2 B2935178 N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 362506-95-4

N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2935178
CAS No.: 362506-95-4
M. Wt: 596.72
InChI Key: REARYONELMRKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a useful research compound. Its molecular formula is C31H28N6O3S2 and its molecular weight is 596.72. The purity is usually 95%.
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Mechanism of Action

Target of Action

SR-01000542907, also known as SR-9009, is a REV-ERB agonist . REV-ERBs are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms .

Mode of Action

SR-9009 acts as a Rev-ErbA agonist , modulating normal metabolism processes and energy utilization in the body . It influences lipid and glucose metabolism and macrophages, and has a pronounced effect on cellular fat storage mechanisms and circadian rhythms .

Biochemical Pathways

The action of SR-9009 influences various biochemical pathways. It plays a crucial role in maintaining the body’s circadian rhythms, or internal 24-hour biological clock . Beyond this, REV-ERBs are involved in regulating cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses .

Pharmacokinetics

Similar compounds have shown to have moderate to high clearance, with metabolism primarily via cyp2c8 and cyp3a4 . They also displayed low permeability and acted as a substrate for the P-glycoprotein (P-gp) .

Result of Action

The distinct mechanism of action of SR-9009 has revealed pleiotropic biological effects across different cell types . It has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

Action Environment

The action of SR-9009 is influenced by various environmental factors. For instance, the circadian rhythm, which SR-9009 significantly affects, is influenced by the day-night cycle

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N6O3S2/c1-20-10-12-22(13-11-20)25-17-24(27-9-5-15-41-27)35-37(25)29(38)19-42-31-34-33-28(18-32-30(39)26-8-4-14-40-26)36(31)23-7-3-6-21(2)16-23/h3-16,25H,17-19H2,1-2H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REARYONELMRKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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